Source: Teneligliptin hydrobromide is derived from the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It is synthesized as a hydrobromide salt to enhance its solubility and bioavailability.
Classification: This compound falls under the category of antihyperglycemic agents. Dipeptidyl peptidase-4 inhibitors are known for their role in increasing insulin secretion and decreasing glucagon levels in the bloodstream, thereby aiding in glucose control.
Methods: The synthesis of Teneligliptin hydrobromide involves several key steps:
Technical Details: The synthesis may utilize techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure.
Structure: The molecular formula for Teneligliptin hydrobromide is CHBrNO. It features a unique bicyclic structure that is critical for its biological activity.
Data: The compound has a molecular weight of approximately 368.26 g/mol. Its structural representation includes functional groups that are essential for interacting with the Dipeptidyl peptidase-4 enzyme.
Reactions: Teneligliptin hydrobromide undergoes various chemical reactions, primarily focusing on its interaction with biological targets:
Technical Details: Detailed kinetic studies can be performed to evaluate its inhibitory potency against Dipeptidyl peptidase-4, often expressed as IC50 values.
Process: Teneligliptin enhances glucose-dependent insulin secretion by inhibiting Dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1), which subsequently stimulates insulin release from pancreatic beta cells while suppressing glucagon release from alpha cells.
Data: Clinical studies have shown that Teneligliptin effectively lowers hemoglobin A1c levels in patients with type 2 diabetes, demonstrating its efficacy in glucose management.
Physical Properties:
Chemical Properties:
The pyrrolidine-thiazolidine scaffold serves as the structural foundation of teneligliptin hydrobromide. Modern synthetic routes leverage N-Boc-trans-4-hydroxy-L-proline as a starting material, which undergoes peptide coupling with thiazolidine under carbodiimide-mediated conditions (e.g., EDC/HOBt). This yields an intermediate that is subsequently oxidized to a ketone using dimethyl sulfoxide (DMSO) and sulfur trioxide (SO₃) in the presence of triethylamine (TEA) [1] [9]. A critical advancement involves reductive amination between this ketone and the piperazine-pyrazole amine precursor (discussed in Section 1.2). Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) facilitates this step, achieving high diastereoselectivity (>98% de) for the desired (S,S)-configuration at the pyrrolidine ring [1] [3]. Alternative pathways employ novel protecting groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc), which streamline deprotection under mild basic conditions, enhancing overall yield from 68% to 82% compared to Boc-deprotection strategies requiring trifluoroacetic acid [9].
Table 1: Solvent Systems for Reductive Amination
Solvent | Reducing Agent | Reaction Time (h) | Diastereomeric Excess (%) |
---|---|---|---|
1,2-Dichloroethane | NaBH(OAc)₃ | 12 | >98 |
Tetrahydrofuran | NaBH₃CN | 24 | 85 |
Methanol | NaBH₄ | 6 | 75 |
The synthesis of the piperazine-pyrazole fragment begins with N-Boc-piperazine, which reacts with diketene in dimethylformamide (DMF) to form an acetoacetamide intermediate. Cyclodehydration with phenylhydrazine in methanesulfonic acid, followed by phosphorus oxychloride (POCl₃)-mediated dehydration, yields the pyrazole ring [1] [9]. Boc deprotection using hydrogen bromide in acetic acid generates a reactive amine salt, crucial for downstream coupling [5] [9]. Innovations focus on solvent-free cyclodehydration, where microwave irradiation reduces reaction time from 12 hours to 45 minutes while maintaining yields >85% [1]. Catalytic systems for reductive amination (Section 1.1) have been optimized using Lewis acid additives; for instance, titanium(IV) isopropoxide (Ti(OiPr)₄) coordinates with the carbonyl oxygen of the pyrrolidine-thiazolidine ketone, enhancing iminium ion formation and stereoselectivity during borohydride reduction [9].
Industrial production prioritizes solvent sustainability and waste reduction. Ethanol-water mixtures (10% v/v ethanol) replace hazardous solvents like acetonitrile or dimethylformamide in purification and analytical quantification, aligning with the Analytical GREEnness (AGREE) metric principles [4]. Key advancements include:
Table 2: Environmental Impact Assessment of Solvents
Solvent | Process Mass Intensity (PMI) | Global Warming Potential (kg CO₂-eq/kg) | Recommended for Scale-Up |
---|---|---|---|
Ethanol/Water | 8.2 | 1.5 | Yes |
Acetonitrile | 32.7 | 5.8 | No |
Dimethylformamide | 45.1 | 7.2 | No |
Teneligliptin hydrobromide exists as a stable hydrate (2.5 HBr·H₂O) with distinct crystallization behaviors. Polymorph control is achieved via anti-solvent addition: Dissolving the free base in methanol followed by incremental hydrobromic acid (48% w/v) and heptane induces nucleation of the desired monohydrate [9] [6]. Critical parameters include:
Table 3: Crystallization Conditions vs. Morphology
Solvent System | Cooling Rate (°C/min) | Particle Morphology | Bulk Density (g/mL) |
---|---|---|---|
Methanol/THF (7:3) | 0.5 | Needles | 0.45 |
Methanol | 0.2 | Plates | 0.28 |
Ethanol/Water (8:2) | 1.0 | Agglomerates | 0.33 |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: